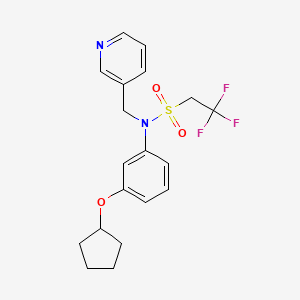
cyPPTS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyPPTS involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the Core Structure: The initial step involves the synthesis of the ethanesulfonamide core by reacting ethanesulfonyl chloride with an appropriate amine under controlled conditions.
Introduction of the Cyclopentyloxy Group: The cyclopentyloxy group is introduced through a nucleophilic substitution reaction, where a cyclopentanol derivative reacts with the core structure.
Attachment of the Pyridinylmethyl Group:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Temperature and Pressure: Maintaining optimal temperature and pressure conditions to facilitate efficient reactions.
Purification Techniques: Utilizing advanced purification techniques such as chromatography and recrystallization to obtain high-purity this compound
Chemical Reactions Analysis
Types of Reactions: cyPPTS undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and appropriate solvents.
Reduction: Lithium aluminum hydride, sodium borohydride, and suitable solvents.
Substitution: Nucleophiles such as amines, alcohols, and thiols under controlled conditions
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted sulfonamides
Scientific Research Applications
cyPPTS has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in studies involving metabotropic glutamate 2 receptors to understand their role in synaptic activity and neurotransmission.
Medicine: Investigated for its potential therapeutic applications in treating psychiatric disorders such as anxiety and psychosis.
Industry: Utilized in the development of novel pharmaceuticals and chemical intermediates .
Mechanism of Action
cyPPTS exerts its effects by acting as a potentiator of metabotropic glutamate 2 receptors. The compound enhances the receptor’s response to its natural ligand, glutamate, by increasing the affinity of the receptor for the ligand. This modulation of receptor activity leads to altered synaptic transmission and has potential therapeutic implications for various neurological and psychiatric conditions .
Comparison with Similar Compounds
3-MPPTS: Another metabotropic glutamate 2 receptor potentiator with a similar core structure but different substituents.
4-MPPTS: A compound with similar receptor activity but distinct chemical properties.
CBiPES: A structurally related compound with comparable pharmacological effects .
Uniqueness of cyPPTS: this compound stands out due to its unique combination of substituents, which confer specific pharmacological properties. Its ability to selectively potentiate metabotropic glutamate 2 receptors at higher frequencies of synaptic activity distinguishes it from other similar compounds .
Properties
Molecular Formula |
C19H21F3N2O3S |
|---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
N-(3-cyclopentyloxyphenyl)-2,2,2-trifluoro-N-(pyridin-3-ylmethyl)ethanesulfonamide |
InChI |
InChI=1S/C19H21F3N2O3S/c20-19(21,22)14-28(25,26)24(13-15-5-4-10-23-12-15)16-6-3-9-18(11-16)27-17-7-1-2-8-17/h3-6,9-12,17H,1-2,7-8,13-14H2 |
InChI Key |
WCYYNLFGFUQJMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC(=C2)N(CC3=CN=CC=C3)S(=O)(=O)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















